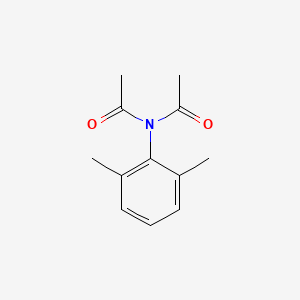

N-Acetyl-N-(2,6-dimethylphenyl)acetamide

Description

Structure

2D Structure

Properties

IUPAC Name |

N-acetyl-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-6-5-7-9(2)12(8)13(10(3)14)11(4)15/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTQQPCXEQDEEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(=O)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Advanced Spectroscopic Analysis

Elucidation of Molecular Structure using Advanced NMR Spectroscopy

Detailed experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N-Acetyl-N-(2,6-dimethylphenyl)acetamide have not been extensively reported in the surveyed scientific literature. While NMR data for structurally related compounds, such as N-(2,6-dimethylphenyl)-N-methylacetamide, are available, specific chemical shifts and coupling constants for the title di-acetylated compound remain to be published. rsc.org

Vibrational Spectroscopic Characterization (IR and Raman)

Comprehensive experimental Infrared (IR) and Raman spectroscopic analyses, including detailed vibrational mode assignments for this compound, are not available in the reviewed literature. While the gas-phase IR spectrum for its mono-acetylated precursor, N-(2,6-dimethylphenyl)acetamide, is documented, a corresponding detailed study on the title compound has not been reported. nist.govnist.gov

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a critical tool for the precise mass determination and molecular formula confirmation of this compound. This technique has been instrumental in identifying the compound as an impurity in various samples.

Electron ionization mass spectrometry (EI-MS) reveals a distinct fragmentation pattern that is characteristic of the molecule's structure. The mass spectrum shows an apparent molecular ion at a mass-to-charge ratio (m/z) of 205, which corresponds to the molecular weight of the compound. This peak confirms the identity of the molecule. Further fragmentation provides insight into the compound's structure, with key fragments arising from the cleavage of the acetyl groups.

Table 1: Key Fragmentation Data from Electron Ionization Mass Spectrometry

| m/z | Proposed Fragment |

|---|---|

| 205 | [M]⁺ (Molecular Ion) |

| 163 | [M - C₂H₂O]⁺ |

This data is synthesized from findings where the compound was identified as an impurity.

X-ray Crystallography and Single-Crystal Diffraction Studies

Determination of Crystal Structure and Molecular Conformation

As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, definitive crystallographic data, including its crystal system, space group, and precise unit cell dimensions, are currently unavailable. The molecule's exact conformation in the solid state, such as the torsion angles between the phenyl ring and the diacetamide (B36884) group, remains to be experimentally determined.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Packing Motifs

Without a determined crystal structure, a definitive analysis of the intermolecular interactions is not possible. However, based on the molecular structure, certain packing motifs can be anticipated. The most critical structural feature influencing its interactions is the absence of an N-H proton, which makes it incapable of acting as a hydrogen-bond donor. This is in stark contrast to its precursor, N-(2,6-dimethylphenyl)acetamide, which forms extensive chains through strong N—H⋯O hydrogen bonds. researchgate.net

For N,N-disubstituted acetamides like the title compound, the supramolecular packing is expected to be governed by weaker intermolecular forces, such as C—H⋯O interactions. nih.gov The carbonyl oxygen atoms are likely to act as acceptors for hydrogen atoms from the methyl groups or the aromatic ring of neighboring molecules, leading to a more complex and less directionally dominant packing arrangement than that observed in its N-H containing precursor.

Influence of Substituents on Solid-State Geometry and Crystalline Stability

The substituents on this compound are expected to exert a profound influence on its solid-state geometry.

Molecular Mechanisms and in Vitro/in Silico Biological Interactions

Computational Chemistry and Molecular Modeling Studies

Computational studies serve as a powerful tool to predict and understand the molecular properties and biological interactions of chemical compounds. For N-Acetyl-N-(2,6-dimethylphenyl)acetamide and related structures, methods like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis provide deep insights into their electronic structure, reactivity, and intramolecular interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are employed to optimize the ground-state geometry of molecules and to predict their vibrational frequencies.

In studies of structurally similar N,N-diacylaniline derivatives, such as N-Acetyl-N-o-tolyl-acetamide, DFT calculations at the B3LYP/6–31G* level have been performed. These studies revealed that the amide and aryl planes are oriented nearly perpendicular to each other. This conformation is largely attributed to the steric hindrance from ortho-substituents on the phenyl ring, which forces the ring to twist out of planarity with the imide groups. Given the presence of two ortho-methyl groups in this compound, a similarly pronounced non-planar structure is expected. DFT methods have also been successfully used to calculate the geometric parameters and vibrational assignments for various acetamide (B32628) derivatives, with results showing excellent agreement with experimental data from FTIR spectroscopy. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The energy difference between them, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transitions. mdpi.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to undergo electronic excitation. mdpi.comnih.gov Computational analyses of various acetamide compounds utilize HOMO and LUMO energies to calculate several reactivity descriptors. nih.gov These descriptors, including chemical hardness, softness, chemical potential, and the electrophilicity index, provide quantitative predictions of how the molecule will behave in a chemical reaction. nih.gov

Table 1: Representative Reactivity Descriptors from DFT Calculations for Analogous Acetamide Compounds

| Parameter | Description | Illustrative Value Range |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.com | 4.5 to 5.5 eV mdpi.com |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. nih.gov | 2.2 to 2.8 eV |

| Electrophilicity Index (ω) | Describes the energy stabilization when a system acquires additional electronic charge. nih.gov | 1.5 to 2.5 eV |

Note: The values presented are illustrative and derived from studies on various N-aryl acetamide derivatives to demonstrate typical ranges. mdpi.comnih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed understanding of intramolecular and intermolecular bonding and interactions. It examines charge transfer, electron delocalization, and hyperconjugative effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. nih.govresearchgate.net

In the context of acetamide derivatives, NBO analysis helps to elucidate the nature of hyperconjugative interactions that contribute to molecular stability. researchgate.net This method can quantify the stabilization energy associated with electron delocalization, such as the interaction between the lone pair electrons of a nitrogen atom and the antibonding (π*) orbital of an adjacent carbonyl group. nih.govresearchgate.net These interactions are fundamental to understanding the molecule's preferred conformation and its electronic properties. researchgate.net

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational method that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecule, typically a protein. nih.gov This technique is crucial in drug discovery for screening virtual libraries of compounds and understanding ligand-receptor interactions at a molecular level.

Molecular docking simulations have been widely applied to acetamide-based compounds to explore their potential as inhibitors for various biological targets, including enzymes implicated in neurodegenerative diseases like monoamine oxidase A and B (MAO-A, MAO-B) and cholinesterases (AChE, BChE). semanticscholar.org

The primary goal of these simulations is to predict the binding free energy (ΔGbind), a value that estimates the binding affinity between the ligand and its target protein. semanticscholar.org A lower binding energy generally indicates a more stable and favorable interaction. For instance, in silico studies on a series of N-aryl-acetamide compounds revealed promising binding affinities for MAO-B, suggesting their potential as selective inhibitors for this enzyme. semanticscholar.org Such computational predictions are valuable for prioritizing compounds for synthesis and subsequent experimental testing. nih.govsemanticscholar.org

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues within the protein's binding pocket. semanticscholar.org This analysis is essential for understanding the structural basis of the observed biological activity.

Docking studies can identify specific interactions that anchor the ligand in the active site, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein residues.

Van der Waals Forces: General attractive or repulsive forces between molecules.

For example, docking simulations of N-acyl acetamide derivatives into the GABAA receptor have identified key amino acid residues like Tyr97, Tyr157, Phe200, and Arg207 as being critical for forming a stable ligand-receptor complex. semanticscholar.org By pinpointing these key interactions, researchers can rationalize the ligand's activity and guide the design of new analogues with improved potency and selectivity. semanticscholar.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Acetyl-N-o-tolyl-acetamide |

| Monoamine oxidase A (MAO-A) |

| Monoamine oxidase B (MAO-B) |

| Acetylcholinesterase (AChE) |

| Butyrylcholinesterase (BChE) |

In Vitro Studies on Specific Biological Targets

In vitro studies are crucial for understanding the direct interactions of chemical compounds with specific biological molecules, such as enzymes and receptors, in a controlled environment. For derivatives of this compound, these studies have revealed significant activities, particularly in the realms of enzymatic inhibition and ion channel modulation.

Derivatives of N-phenylacetamide have been identified as potent inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. This inhibition is a key therapeutic strategy against infections caused by ureolytic bacteria, such as Helicobacter pylori. In vitro assays have demonstrated that N-arylacetamide derivatives can exhibit significant urease inhibitory activity, often surpassing that of standard inhibitors like thiourea.

For instance, a series of N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate showed potent urease inhibition, with IC₅₀ values ranging from 9.8 to 20.7 µM, which is superior to the thiourea standard (IC₅₀ = 22.3 ± 0.031 µM) nih.govnih.gov. The unsubstituted N-phenylacetamide derivative in this series displayed strong activity, and modifications to the phenyl ring significantly influenced the inhibitory potential nih.govnih.gov. Similarly, (thio)barbituric phenoxy-N-phenylacetamide derivatives have also shown excellent urease inhibitory activity, with IC₅₀ values in the low micromolar range nih.gov.

| Compound Class | Specific Derivative Example | Target Enzyme | IC₅₀ (µM) | Reference Standard (IC₅₀, µM) |

| N-Arylacetamide-benzothiazine Carboxylates | Unsubstituted N-phenylacetamide derivative (5a) | Urease | 10.1 ± 0.90 | Thiourea (22.3 ± 0.031) |

| N-Arylacetamide-benzothiazine Carboxylates | 4-Ethoxycarbonyl-N-phenylacetamide derivative (5k) | Urease | 9.8 ± 0.023 | Thiourea (22.3 ± 0.031) |

| (Thio)barbituric Phenoxy-N-phenylacetamides | 2,3-Dichloro-N-phenylacetamide barbiturate derivative (3a) | Urease | 0.69 | Thiourea (23.00) |

| 4-Chlorophenylacetamide Derivatives | 4-Chlorophenylacetamide derivative (6a) | Urease | 0.73 | Not Specified |

| Thioxothiazolidinyl-acetamides | N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide (6i) | Urease | 1.473 | Hydroxyurea (100.21 ± 2.5) |

This table presents a selection of N-phenylacetamide derivatives and their in vitro inhibitory activity against urease, demonstrating the potency of this chemical class.

The N-(2,6-dimethylphenyl)acetamide core is a key structural feature of the local anesthetic lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide). Consequently, derivatives of this structure have been extensively investigated for their interactions with ion channels, particularly voltage-gated sodium channels, which are the primary targets for local anesthetics.

Lidocaine and its quaternary derivatives (QLDs), such as QX-314 and QX-222, are known to block sodium channels from the intracellular side researchgate.netnih.gov. These compounds interfere with nerve impulse conduction by binding to the inner pore of the channel ahajournals.org. In vitro electrophysiological studies have shown that these derivatives can induce a use-dependent block, meaning their inhibitory effect is enhanced with repeated channel opening acs.org. The interaction is highly specific, with residues such as phenylalanine in the S6 segment of domain IV of the sodium channel being critical for high-affinity binding acs.org. The charged form of lidocaine is considered the principal blocking agent, creating a positive electrostatic barrier to ion permeation within the channel pore ahajournals.org.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. While much of the research on this compound derivatives has focused on enzymes and ion channels, some studies have explored their interactions with other receptors.

For example, in the development of novel therapeutic agents, it is crucial to assess off-target binding to avoid adverse effects. One such off-target is the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is associated with cardiac arrhythmias. In a study of aryl acetamide triazolopyridazines, derivatives were evaluated for their affinity to the hERG channel using a [³H]-dofetilide competitive binding assay. This assay measures the ability of the test compounds to displace a radiolabeled ligand that binds to the hERG channel. The results, expressed as percent inhibition at a given concentration, help to identify compounds with a potential risk of hERG-related cardiotoxicity nih.gov. For one of the lead compounds in this class, an inhibition of 46% was observed at a concentration of 30 µM in the binding assay, indicating a moderate affinity for the channel nih.gov.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound, researchers can identify key functional groups and structural features that are essential for its desired biological effect.

For N-phenylacetamide derivatives, SAR studies have provided valuable insights into their urease inhibitory activity. The nature and position of substituents on the phenyl ring have a profound impact on potency.

Halogen Substituents : The presence of halogens, such as chlorine, on the phenyl ring can significantly enhance urease inhibitory activity. For example, a 2,3-dichloro substituted phenoxy-N-phenylacetamide derivative was found to be the most potent in its series nih.gov. Similarly, replacing a 4-chloro group with a methyl group resulted in a slight reduction in activity, and further replacement with larger groups like ethyl led to a more significant decrease nih.gov.

Electron-donating vs. Electron-withdrawing Groups : The electronic properties of the substituents play a crucial role. In a series of N-arylacetamide-benzothiazine carboxylates, the introduction of an electron-withdrawing nitro group at the para-position resulted in better inhibition compared to the standard drug nih.gov. Conversely, the presence of electron-donating methoxy groups at various positions on the phenylacetamide ring resulted in comparable but generally moderate inhibitory potency nih.gov.

Positional Isomerism : The position of the substituent on the phenyl ring is also critical. For methyl-substituted N-phenylacetamide-benzothiazine carboxylates, the inhibitory potential varied depending on whether the methyl group was at the ortho, meta, or para position nih.gov.

| Base Scaffold | Substituent on Phenyl Ring (Position) | IC₅₀ (µM) against Urease | Conclusion from SAR |

| N-Arylacetamide-benzothiazine Carboxylate | None | 10.1 ± 0.90 | The unsubstituted phenyl ring already confers good activity. |

| N-Arylacetamide-benzothiazine Carboxylate | 4-Ethoxycarbonyl | 9.8 ± 0.023 | A para-substituted electron-withdrawing group slightly enhances potency. |

| N-Arylacetamide-benzothiazine Carboxylate | 4-Nitro | 17.06 ± 1.45 | A strong electron-withdrawing group at the para position maintains good activity. |

| N-Arylacetamide-benzothiazine Carboxylate | 4-Chloro | 13.0 ± 0.10 | A halogen at the para position provides potent inhibition. |

| (Thio)barbituric Phenoxy-N-phenylacetamide | 2,3-Dichloro | 0.69 | Multiple halogen substitutions, particularly at ortho and meta positions, can dramatically increase potency. |

| (Thio)barbituric Phenoxy-N-phenylacetamide | 2-Methyl | Significantly Reduced | Replacing a chloro group with a methyl group at the ortho position reduces activity. |

This table summarizes the structure-activity relationships for a selection of N-phenylacetamide derivatives as urease inhibitors, highlighting the impact of substituent modifications.

Based on experimental data and computational modeling, several theoretical design principles have been proposed to enhance the selectivity and potency of N-phenylacetamide derivatives. These principles guide the rational design of new and more effective compounds.

Targeting Specific Interactions : Molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental in identifying key interactions between the inhibitor and the target protein. For urease inhibitors, design strategies focus on molecules that can effectively chelate the nickel ions in the active site. For inhibitors of voltage-gated sodium channels, such as lidocaine analogs, the design focuses on optimizing hydrophobic and steric interactions within the channel pore to increase binding affinity and specificity for certain channel subtypes like Naᵥ1.7 nih.gov.

Modulating Physicochemical Properties : Properties such as lipophilicity, electronic distribution, and steric bulk are critical. For instance, in the design of antidepressant agents based on the phenylacetamide scaffold, a robust pharmacophore model identified one donor, two hydrophobic, and one aromatic feature as essential for activity nih.gov. By modifying the lead structure to better fit this pharmacophore, more potent compounds can be designed.

Scaffold Hopping and Hybridization : Another design strategy involves combining the N-phenylacetamide core with other known pharmacophores to create hybrid molecules with enhanced activity. For example, new α-glucosidase inhibitors were designed by connecting an indole moiety to a N-phenylacetamide-1,2,3-triazole-carboxamide scaffold nih.gov. This approach leverages the known activity of different chemical motifs to create novel and potent inhibitors. Computational tools are often used to predict the viability of such hybrids before synthesis, saving time and resources.

Advanced Analytical Methodologies for Research and Quality Control

Development and Validation of Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of N-Acetyl-N-(2,6-dimethylphenyl)acetamide from complex matrices. Method development and validation are performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure reliability. rjptonline.orgcore.ac.uk

High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase (RP) mode, is a primary technique for the purity assessment and quantification of this compound.

Method Development: A typical RP-HPLC method involves a C18 column and a mobile phase consisting of an organic solvent, such as acetonitrile, and an aqueous component, often with an acid like phosphoric or formic acid to control pH and improve peak shape. sielc.comsielc.com Isocratic elution is often sufficient for separating the compound from its related substances. researchgate.netnih.gov The selection of a detection wavelength, commonly in the UV region (e.g., 210-254 nm), is based on the chromophoric properties of the dimethylphenyl moiety. researchgate.netajpaonline.com

Validation Parameters: A fully validated HPLC method for this compound would demonstrate specificity, linearity, accuracy, precision, and robustness.

Specificity: The method must be able to resolve the analyte peak from those of potential impurities, degradation products, and formulation excipients. researchgate.net

Linearity: A linear relationship between detector response and concentration is established over a specified range, typically confirmed by a high correlation coefficient (r² > 0.999). rjptonline.orgajpaonline.com

Accuracy: Accuracy is determined by recovery studies, with results typically required to be within 98-102%. rjptonline.org

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), with the relative standard deviation (%RSD) expected to be less than 2%. rjptonline.orgnih.gov

Table 1: Representative HPLC Method Parameters for Related Acetamide (B32628) Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 / C18 | sielc.comnih.gov |

| Mobile Phase | Acetonitrile, Water, and Phosphoric/Formic Acid | sielc.comsielc.com |

| Detection | UV at 210 nm or 254 nm | researchgate.netajpaonline.com |

| Flow Rate | 1.0 mL/min | rjptonline.orgnih.gov |

| Temperature | Ambient | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the definitive identification and quantification of this compound. This technique is particularly suitable for volatile and thermally stable compounds.

Identification and Analysis: The compound has been successfully identified using GC-MS analysis. researchgate.net In this technique, the sample is vaporized and separated on a capillary column (e.g., DB-5MS) before entering the mass spectrometer. mdpi.com The mass spectrometer provides a fragmentation pattern, or mass spectrum, that serves as a unique fingerprint for the molecule, allowing for unambiguous identification. mdpi.com The mass spectrum for this compound is available in comprehensive commercial spectral libraries, which aids in its confirmation. spectrabase.comnih.gov

Derivatization and Advanced Techniques: While the target compound may not require derivatization, related analytical methods sometimes employ on-line derivatization techniques, such as pyrolysis-acetylation (PyAc), to improve the chromatographic behavior of polar, nitrogen-containing compounds by converting them into their corresponding acetamides for easier detection by GC-MS. unibo.it GC-MS is also instrumental in the selective and accurate quantification of N-acetylated compounds in complex biological samples, often using tandem MS (MS/MS) or high-resolution time-of-flight MS (TOFMS) for enhanced selectivity and sensitivity. nih.gov

Table 2: GC-MS System Parameters for Analysis of Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | DB-5MS or similar | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Ionization | Electron Impact (EI) | mdpi.com |

| Detection | Mass Spectrometer | mdpi.com |

Spectrophotometric and Electrochemical Detection Techniques

Beyond chromatography, spectrophotometric and electrochemical methods offer alternative or complementary approaches for the analysis of this compound.

Spectrophotometry: UV-Visible spectrophotometry is a simple and cost-effective technique that can be used for quantification. nih.gov The presence of the aromatic ring in this compound results in UV absorbance, which can be measured to determine its concentration. researchgate.net A typical method would involve dissolving the compound in a suitable solvent (e.g., 0.1N NaOH) and measuring the absorbance at its wavelength of maximum absorption (λmax). researchgate.net

Electrochemical Detection: Electrochemical sensors provide a highly sensitive means of detection for electroactive molecules. srce.hr A method for this compound could potentially be developed based on the electrochemical oxidation or reduction of the molecule at the surface of a modified electrode. nih.gov Techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be optimized to achieve a linear response over a specific concentration range, with detection limits potentially reaching micromolar (µM) or even nanomolar (nM) levels. srce.hrnih.gov

Application as Reference Standards in Analytical Chemistry Research

The availability of well-characterized reference standards is fundamental for the accuracy and validity of any analytical measurement. This compound serves as a crucial reference standard in several key areas.

Its spectral data, including NMR, IR, and MS, are cataloged in standard reference databases such as those from Wiley and the National Institute of Standards and Technology (NIST). spectrabase.comnist.govnist.gov The presence of this data in reference libraries is essential for the positive identification of the compound in unknown samples. spectrabase.com Furthermore, the closely related precursor, N-(2,6-Dimethylphenyl)acetamide, is recognized as a formal impurity of the API Lidocaine and is available as a certified reference material. lgcstandards.comcymitquimica.com This underscores the importance of this compound as a necessary reference standard for identifying it as a potential transformation product or process-related impurity during pharmaceutical manufacturing.

Impurity Profiling and Degradation Product Analysis in Pharmaceutical Intermediates

Impurity profiling is a critical component of drug development and manufacturing, ensuring the safety and quality of pharmaceutical products. This compound has been identified as a process-related impurity.

In one study, N-(2,6-dimethylphenyl)acetamide was subjected to an acetylation reaction, which resulted in the formation of this compound. researchgate.net The identity of this by-product was confirmed by both GC/MS and NMR analysis. researchgate.net This demonstrates a specific synthetic pathway through which the compound can be generated as an impurity.

The broader context involves the analysis of APIs where related structures are known impurities. For example, various substituted N-(2,6-dimethylphenyl)acetamide compounds are listed as impurities of APIs such as Lidocaine and Ranolazine. pharmaffiliates.comlgcstandards.comcaymanchem.com Therefore, analytical methods must be capable of detecting and quantifying this compound to control the purity of pharmaceutical intermediates and ensure that final products meet stringent regulatory specifications.

Advanced Applications in Chemical and Biological Research

Role as a Versatile Synthetic Intermediate in Medicinal Chemistry

The N-(2,6-dimethylphenyl)acetamide core structure is a fundamental building block in the synthesis of numerous pharmaceutical compounds. Its chemical properties allow for straightforward modifications, making it an ideal starting point for creating more complex molecules with therapeutic potential.

Precursor in the Synthesis of Local Anesthetics and Antiarrhythmic Agents

The acetamide (B32628) chemical family, particularly derivatives of 2,6-dimethylaniline (B139824), are crucial in the synthesis of widely used local anesthetics and antiarrhythmic drugs. blogspot.com The most prominent example is Lidocaine (also known as Lignocaine or Xylocaine), a widely used amide-type local anesthetic. blogspot.comacs.org

The synthesis of Lidocaine typically begins with 2,6-dimethylaniline. This starting material is first acylated using chloroacetyl chloride in a solvent like glacial acetic acid to produce the key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide. acs.orgumass.educhegg.com This intermediate, which shares the core N-(2,6-dimethylphenyl)acetamide structure, is then reacted with diethylamine (B46881) in a nucleophilic substitution reaction to yield the final product, Lidocaine. acs.orgchegg.com The 2,6-dimethyl substituents on the phenyl ring are significant as they provide steric hindrance that protects the amide bond from metabolic hydrolysis, contributing to the drug's stability and efficacy. blogspot.com

| Starting Material | Intermediate Compound | Final Product | Therapeutic Class |

| 2,6-Dimethylaniline | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Lidocaine | Local Anesthetic, Antiarrhythmic |

This interactive table outlines the synthetic pathway from the precursor to the final drug product.

Scaffold for Novel Drug Discovery

The N-(2,6-dimethylphenyl)acetamide structure serves as a valuable scaffold for the development of new therapeutic agents. Its adaptability allows medicinal chemists to synthesize a library of derivatives by modifying various parts of the molecule. These modifications can lead to compounds with a range of biological activities. For instance, derivatives of this scaffold have been investigated for their potential as anti-inflammatory agents, particularly as inhibitors of the COX-II enzyme. archivepp.com The amide linkage is a key feature that can be incorporated into more complex structures to target specific biological pathways. archivepp.com Furthermore, the 2,6-dimethylphenyl group is a feature in various antimicrobial compounds, suggesting that derivatives of N-(2,6-dimethylphenyl)acetamide could be explored for developing new antimicrobial agents. mdpi.com

Investigation of Antimicrobial, Antifungal, and Anthelmintic Activities of Derivatives

Building upon the N-(2,6-dimethylphenyl)acetamide scaffold, researchers have developed numerous derivatives and evaluated their potential as antimicrobial, antifungal, and anthelmintic agents.

Antimicrobial and Antifungal Activities: The acetamide framework is a common feature in molecules with demonstrated biological activities, including antimicrobial and antifungal properties. ontosight.aiontosight.ai Studies have shown that derivatives incorporating the N-(substituted phenyl)acetamide moiety can exhibit significant activity. For example, a series of benzimidazole-based acetamide derivatives were synthesized and showed promising results against Pseudomonas aeruginosa and the fungus Candida krusei. researchgate.net Similarly, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Other research has focused on creating 2-hydroxyphenyl substituted aminoacetamides, which have shown excellent antifungal activities against plant pathogens like S. sclerotiorum and P. capsici. nih.gov Furthermore, N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides have demonstrated better antifungal activity against Candida albicans and Aspergillus niger than the reference drug fluconazole. hilarispublisher.com

Anthelmintic Activities: The search for new anthelmintic agents has also explored acetamide derivatives. Certain compounds containing a 1,4-benzothiazine moiety linked to an acetamide structure have been noted for their potential anthelmintic properties. niscpr.res.in Additionally, studies on 1,2,4-triazole (B32235) derivatives have identified compounds with significant anthelmintic activity against nematodes, with some showing higher potency than the standard drug albendazole (B1665689). nih.gov While not all of these examples contain the precise N-(2,6-dimethylphenyl) group, they highlight the broad potential of the acetamide scaffold in developing antiparasitic drugs.

| Derivative Class | Target Organism(s) | Observed Activity |

| Benzimidazole-based acetamides | Pseudomonas aeruginosa, Candida krusei | Promising antibacterial and antifungal activity. researchgate.net |

| 2-Mercaptobenzothiazole acetamides | Gram-positive and Gram-negative bacteria | Significant antibacterial activity. nih.gov |

| 2-Hydroxyphenyl aminoacetamides | S. sclerotiorum, P. capsici | Excellent antifungal activity against plant pathogens. nih.gov |

| N-pyridin-2-yl sulphonamido acetamides | Candida albicans, Aspergillus niger | Better antifungal activity than fluconazole. hilarispublisher.com |

| 1,2,4-Triazole derivatives | Rhabditis sp. (nematodes) | Higher anthelmintic activity than albendazole for some compounds. nih.gov |

This interactive table summarizes the antimicrobial, antifungal, and anthelmintic activities of various acetamide derivatives.

Research on Neuroprotective Potential of Related Compounds

Compounds structurally related to N-(2,6-dimethylphenyl)acetamide have been a focus of research for their potential neuroprotective and cognitive-enhancing effects. A notable example is Nefiracetam, also known as DM-9384, which has the chemical name N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide. nih.govsemanticscholar.orgresearchgate.net

Forensic Science Applications: Latent Fingerprint Analysis

In forensic science, the detection and enhancement of latent fingerprints are crucial for personal identification. dovepress.com Latent fingerprints are invisible impressions left by sweat and oils from the skin's ridges. dovepress.com Chemical methods are often employed to visualize these prints. One of the key chemical targets in fingerprint residue is the amino acids present in sweat. northwestern.edu

While there is no direct evidence of N-Acetyl-N-(2,6-dimethylphenyl)acetamide being used, the broader class of chemicals to which it belongs is relevant. Techniques for developing latent fingerprints often involve reagents that react with organic components of the fingerprint residue. researchgate.net For instance, ninhydrin (B49086) is a well-known chemical that reacts with amino acids to produce a visible purple color, making the fingerprint visible. northwestern.edu The development of new powders and chemical reagents for fingerprint visualization is an ongoing area of research, and compounds with specific chemical functionalities are often explored for their ability to adhere to or react with fingerprint residues.

Applications in Agrochemical Research

Derivatives of N-(2,6-dimethylphenyl)acetamide have found significant application in the field of agrochemical research, particularly as fungicides. ontosight.ai A prominent example is Metalaxyl, a systemic fungicide used to control plant diseases caused by Oomycete fungi. nih.gov The chemical structure of Metalaxyl is N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alaninate.

Metalaxyl is used globally on a variety of fruit and vegetable crops. nih.gov Research into its environmental fate has shown that it can degrade into several metabolites. One of the known environmental transformation products of Metalaxyl and its active enantiomer, Metalaxyl-M, is N-(2,6-dimethylphenyl)-2-hydroxyacetamide. nih.gov Another metabolite can be N-(2,6-dimethylphenyl)acetamide itself, formed through processes like N-dealkylation. inchem.org The study of these degradation pathways is crucial for understanding the environmental impact and persistence of the parent fungicide. nih.govekb.egmdpi.com

| Agrochemical | Chemical Class | Application | Relevant Metabolite(s) |

| Metalaxyl | Phenylamide fungicide | Control of Oomycete fungi on crops. nih.gov | N-(2,6-dimethylphenyl)-2-hydroxyacetamide, N-(2,6-dimethylphenyl)acetamide. nih.govinchem.org |

This interactive table highlights the application of a related compound in agrochemical research.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The primary route for synthesizing N-(2,6-dimethylphenyl)acetamide involves the acylation of 2,6-dimethylaniline (B139824) using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. While effective, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.

Key areas for future exploration include:

Green Chemistry Approaches: Investigation into greener solvents, catalysts, and reaction conditions to minimize environmental impact. This includes exploring enzymatic catalysis or the use of renewable starting materials.

Catalyst Development: Research into novel catalysts that can improve reaction yields, reduce reaction times, and allow for milder reaction conditions. This could involve the use of transition-metal catalysts or organocatalysts.

Flow Chemistry: The application of continuous flow technologies to the synthesis of N-(2,6-dimethylphenyl)acetamide and its derivatives could offer advantages in terms of safety, scalability, and process control.

A related area of interest is the synthesis of derivatives such as 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate for pharmaceuticals like Lidocaine and Ranolazine. Greener synthetic routes for this important derivative are also a significant area for future research.

Deeper Elucidation of Metabolic Fates and Mechanistic Toxicological Implications

While the primary use of N-(2,6-dimethylphenyl)acetamide is as a chemical intermediate, understanding its metabolic fate and toxicological profile is crucial, especially in the context of occupational exposure and as a potential impurity in final products.

Studies on related acetamide (B32628) compounds have shown that they can be metabolized through various pathways, including hydroxylation and conjugation. The toxicological properties of many acetamide derivatives have not been fully investigated. fishersci.com For instance, N-acetyl-p-benzoquinone imines, which can be formed from acetaminophen (B1664979) analogs, have been studied for their toxicity. doaj.org

Future research in this area should focus on:

Metabolic Pathway Identification: Comprehensive studies to identify the specific metabolic pathways of N-(2,6-dimethylphenyl)acetamide in various biological systems. This would involve in vitro and in vivo studies to identify key metabolites.

Mechanism of Toxicity: Investigating the molecular mechanisms underlying any observed toxicity. This could include studies on its potential to cause oxidative stress, interact with cellular macromolecules, or disrupt cellular signaling pathways.

Structure-Toxicity Relationships: A systematic evaluation of how structural modifications to the N-(2,6-dimethylphenyl)acetamide scaffold influence its toxicological profile.

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry offers powerful tools for the rational design and optimization of new molecules based on the N-(2,6-dimethylphenyl)acetamide scaffold. Density Functional Theory (DFT) and other computational methods can be used to predict the physicochemical properties, reactivity, and biological activity of novel derivatives. nih.govnih.gov

Future computational studies could include:

Pharmacophore Modeling: Developing pharmacophore models based on known active derivatives to guide the design of new compounds with desired biological activities.

Quantum Mechanical Calculations: Using high-level quantum mechanical calculations to understand the electronic structure of N-(2,6-dimethylphenyl)acetamide and its derivatives, providing insights into their reactivity and interaction with biological targets.

Molecular Dynamics Simulations: Employing molecular dynamics simulations to study the interactions of these compounds with proteins and other biological macromolecules, helping to elucidate their mechanism of action.

Discovery of New Biological Activities through High-Throughput Screening of Derivatives

The N-(2,6-dimethylphenyl)acetamide core structure is a versatile scaffold for the development of new biologically active compounds. Derivatives of acetamides have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. sielc.com

Future research should leverage high-throughput screening (HTS) to:

Screen Diverse Chemical Libraries: Synthesize and screen large libraries of N-(2,6-dimethylphenyl)acetamide derivatives against a wide range of biological targets to identify new therapeutic leads.

Investigate Novel Therapeutic Areas: Explore the potential of these compounds in therapeutic areas beyond their current applications, such as infectious diseases, neurodegenerative disorders, and metabolic diseases.

Structure-Activity Relationship (SAR) Studies: Following initial HTS hits, detailed SAR studies can be conducted to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.

Development of Highly Sensitive and Selective Analytical Tools for Complex Matrices

The ability to accurately and reliably detect and quantify N-(2,6-dimethylphenyl)acetamide and its derivatives in various matrices is essential for quality control, environmental monitoring, and pharmacokinetic studies. Existing analytical methods include reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Future advancements in analytical methodologies could focus on:

Developing More Sensitive Methods: Creating new analytical techniques with lower limits of detection and quantification, enabling the analysis of trace amounts of these compounds in complex samples such as biological fluids and environmental samples.

Improving Selectivity: Enhancing the selectivity of analytical methods to distinguish N-(2,6-dimethylphenyl)acetamide and its derivatives from other closely related compounds and matrix components.

Miniaturization and Automation: Developing miniaturized and automated analytical systems for rapid and high-throughput analysis, which would be particularly valuable in industrial quality control and clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Acetyl-N-(2,6-dimethylphenyl)acetamide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via acetylation of 2,6-dimethylaniline using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine). Alternative routes may involve nucleophilic substitution or coupling reactions. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and comparison to a reference standard. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H/¹³C) are critical for structural confirmation. For example, ¹H NMR should show characteristic peaks for the acetyl group (~2.1 ppm) and aromatic protons (~6.8–7.2 ppm) .

Q. How can the crystal structure of this compound be determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol or dichloromethane) are mounted on a diffractometer (e.g., Bruker D8 Venture). Data collection at 100 K minimizes thermal motion artifacts. SHELX programs (SHELXT for solution, SHELXL for refinement) are used for structure determination. Key parameters include R-factor (<0.05), bond length accuracy (mean σ = 0.002 Å), and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Q. What analytical techniques are recommended for assessing the compound’s stability under varying pH and temperature?

- Methodological Answer : Accelerated stability studies involve storing the compound in buffers (pH 3–9) at 40°C/75% RH for 4 weeks. Degradation is monitored via HPLC-MS to identify hydrolysis or oxidation products. Thermal stability is assessed using differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. For photostability, expose samples to UV light (ICH Q1B guidelines) and track changes via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, endpoint measurements). Standardize protocols using validated cell lines (e.g., HEK293 for receptor binding) and include positive controls (e.g., lidocaine for sodium channel inhibition). Dose-response curves (IC₅₀/EC₅₀) should be replicated across independent labs. Meta-analyses of raw data (e.g., using PRISMA guidelines) can identify confounding factors like solvent effects (DMSO tolerance <1%) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetics and binding affinity?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., voltage-gated sodium channels) predicts binding modes. Pharmacokinetic parameters (logP, pKa) are calculated via QSAR models (ADMET Predictor). MD simulations (GROMACS) over 100 ns assess protein-ligand stability. Experimental validation: compare predicted logP (e.g., 2.1) with shake-flask assays and correlate with in vivo bioavailability .

Q. How can researchers optimize reaction conditions to minimize byproducts during large-scale synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to test variables: temperature (60–120°C), catalyst loading (0.1–5 mol%), and solvent polarity (toluene vs. DMF). Response Surface Methodology (RSM) identifies optimal conditions. Online monitoring (ReactIR) tracks intermediate formation. Green chemistry principles (e.g., microwave-assisted synthesis) reduce reaction time and byproducts. Purification via flash chromatography (hexane:EtOAc gradient) isolates the target compound in >95% yield .

Q. What strategies address discrepancies in crystallographic data between this compound and its analogs?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., C–N vs. C–O) may arise from substituent effects (electron-withdrawing/donating groups). Compare with analogs like 2-chloro-N-(2,6-dimethylphenyl)acetamide using CSD (Cambridge Structural Database) entries. Refinement with anisotropic displacement parameters and TWINABS for twinned crystals improves accuracy. Publish raw data (CIF files) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.